TNF-α Inhibitory Potency: Direct Comparison with Amino-Substituted Quinazolinone Analogs from the Same Study
In the same in vitro assay system, the target compound inhibited TNF-α production in LPS-stimulated human peripheral blood monocytes with an IC50 of 9,000 nM (9 µM) [1][2], whereas the optimized 6-amino and 7-amino quinazolinone derivatives (compounds 75 and 76) achieved IC50 values of approximately 5,000 nM (5 µM) each [1]. This represents a 1.8-fold difference in potency under identical experimental conditions.
| Evidence Dimension | TNF-α production inhibition IC50 |
|---|---|
| Target Compound Data | 9,000 nM (9 µM) |
| Comparator Or Baseline | Compound 75 (6-amino) and Compound 76 (7-amino): ~5,000 nM (5 µM) each |
| Quantified Difference | 1.8-fold lower potency relative to amino-substituted analogs |
| Conditions | Human peripheral blood monocytes stimulated with bacterial lipopolysaccharide (LPS); TNF-α measured by ELISA |
Why This Matters
The target compound serves as a less potent but structurally simpler reference point, enabling researchers to dissect the contribution of electron-donating substituents (methoxy vs. amino) to TNF-α inhibitory activity without the confounding influence of additional synthetic complexity.
- [1] Chao Q, Deng L, Shih H, Leoni LM, Genini D, Carson DA, Cottam HB. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. J Med Chem. 1999;42(19):3860-3873. doi:10.1021/jm9805900 View Source
- [2] BindingDB Entry for BDBM50081351 (3-(6,7-Dimethoxy-4-oxo-4H-quinazolin-3-yl)-propionic acid ethyl ester). TNF-alpha IC50: 9,000 nM. Data curated from ChEMBL; original reference J Med Chem 42:3860-73 (1999). View Source
